Tafluprost-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tafluprost-d4 contains four deuterium atoms at the 3/', 3/', 4/', and 4/' positions. It is intended for use as an internal standard for the quantification of tafluprost by GC- or LC-mass spectrometry. A number of 17-phenyl trinor prostaglandin F2α derivatives have been approved for the treatment of glaucoma. Of these, the ones wherein the 13,14-double bond has been hydrogenated retain relatively good potency, but show a significantly reduced incidence of local irritant side effects. Alternatively, it was recently reported that analogs incorporating a 15-deoxy-15,15-difluoro modification also had a favorable ophthalmic activity profile. Tafluprost is a 2-series, 16-phenoxy analog of PGF2α with the 15,15-difluoro substitution. Tafluprost free acid is a very potent FP receptor agonist, with a Ki value of 0.4 nM. The ester prodrug forms of tafluprost are also potent ocular hypotensives in monkeys.
Aplicaciones Científicas De Investigación
Synthesis and Manufacturing
Tafluprost, a prostaglandin F2α analog, is used as an effective ocular hypotensive agent in treating glaucoma and ocular hypertension. A significant advancement in its synthesis was the Julia–Lythgoe olefination, allowing high purity and cost-effective production. This method has been applied in the manufacturing of other prostaglandin analogs such as latanoprost and bimatoprost, highlighting its broad applicability in pharmaceutical synthesis (Krupa, Chodyński, Ostaszewska, Cmoch, & Dams, 2017).
Clinical Efficacy and Safety
Tafluprost has been extensively studied for its efficacy in lowering intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. It's been shown to be as effective as other prostaglandin analogs like latanoprost in reducing IOP. These studies underscore tafluprost's role as a valuable treatment option in glaucoma management (Pantcheva, Seibold, Awadallah, & Kahook, 2011).
Neuroprotective Effects
Research has demonstrated tafluprost's potential neuroprotective effects, particularly in retinal ganglion cells. It has been shown to reduce apoptosis in these cells, which is critical in conditions like glaucoma where neuronal damage is a primary concern (Kanamori, Naka, Fukuda, Nakamura, & Negi, 2009).
Ocular Tissue Distribution
The metabolism and distribution of tafluprost in ocular tissues have been a focus of study, particularly in animal models. These studies provide insights into how tafluprost is metabolized and distributed within the eye, enhancing our understanding of its pharmacokinetics and pharmacodynamics (Fukano & Kawazu, 2011).
Drug Delivery Systems
The development of novel drug delivery systems for tafluprost has been explored to improve therapeutic efficacy and patient compliance. These systems aim for controlled release, potentially offering more consistent therapeutic effects and reduced side effects (Sato, Nakagawa, Omodaka, Asada, Fujii, Masaki, & Nakazawa, 2020).
Propiedades
Nombre del producto |
Tafluprost-d4 |
---|---|
Fórmula molecular |
C25H30D4F2O5 |
Peso molecular |
456.6 |
InChI |
InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,22+,23-/m1/s1/i4D2,9D2 |
Clave InChI |
WSNODXPBBALQOF-INPMSDDOSA-N |
SMILES |
O[C@@H](C[C@@H](O)[C@@H]1/C=C/C(F)(F)COC2=CC=CC=C2)[C@@H]1C/C=CC([2H])([2H])C([2H])([2H])CC(OC(C)C)=O |
Sinónimos |
AFP-168-d4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.